molecular formula C18H29IN2O2 B283160 N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine

N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine

Cat. No. B283160
M. Wt: 432.3 g/mol
InChI Key: GRVSPGCYJDUDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine, also known as AEB071, is a small molecule inhibitor that has shown potential in various scientific research applications.

Mechanism of Action

N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine selectively targets the PKCθ isoform, which is primarily expressed in T cells and is involved in the activation and proliferation of these cells. By inhibiting the activity of PKCθ, N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine can modulate the immune response and reduce inflammation. Additionally, N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKCα and PKCε isoforms.
Biochemical and Physiological Effects
N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In T cells, N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine inhibits the production of pro-inflammatory cytokines and reduces T cell activation and proliferation. In cancer cells, N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine induces apoptosis and inhibits cell growth and migration. In animal models, N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine has been shown to reduce inflammation and improve symptoms in various autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine is its selectivity for PKCθ, which allows for the modulation of the immune response without affecting other cellular processes. Additionally, N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine has shown potential in the treatment of various diseases, making it a promising candidate for further research. However, one of the limitations of N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine has shown potential in the treatment of various cancers, including breast, lung, and prostate cancer. Further research is needed to determine the optimal dosage and administration of N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine, as well as its long-term safety and efficacy.

Synthesis Methods

N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine is synthesized through a multi-step process that involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with allyl bromide, followed by the reaction of the resulting compound with 4-(2-diethylaminoethyl)phenylboronic acid. The final step involves the reaction of the intermediate with iodine to yield N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine.

Scientific Research Applications

N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine has been extensively studied for its potential use in the treatment of various diseases, including autoimmune diseases, cancer, and neurological disorders. It has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.

properties

Molecular Formula

C18H29IN2O2

Molecular Weight

432.3 g/mol

IUPAC Name

N-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methyl]-N//',N//'-diethylethane-1,2-diamine

InChI

InChI=1S/C18H29IN2O2/c1-5-11-23-18-16(19)12-15(13-17(18)22-8-4)14-20-9-10-21(6-2)7-3/h5,12-13,20H,1,6-11,14H2,2-4H3

InChI Key

GRVSPGCYJDUDSL-UHFFFAOYSA-N

SMILES

CCN(CC)CCNCC1=CC(=C(C(=C1)I)OCC=C)OCC

Canonical SMILES

CCN(CC)CCNCC1=CC(=C(C(=C1)I)OCC=C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.